In-Depth Technical Guide to the Mechanism of Action of CK1-IN-1
In-Depth Technical Guide to the Mechanism of Action of CK1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Core Summary
CK1-IN-1, also identified as PUN51207, is a potent small molecule inhibitor targeting Casein Kinase 1 (CK1) isoforms δ (delta) and ε (epsilon), alongside p38α Mitogen-Activated Protein Kinase (MAPK). As an ATP-competitive inhibitor, CK1-IN-1 binds to the ATP-binding pocket of these kinases, preventing the phosphorylation of their respective substrates and thereby modulating key cellular signaling pathways. Its activity makes it a valuable tool for investigating the roles of CK1δ/ε and p38α MAPK in various biological processes, including Wnt signaling, circadian rhythm regulation, and cellular stress responses. This guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the implicated signaling pathways.
Data Presentation: Inhibitory Profile of CK1-IN-1
The inhibitory potency of CK1-IN-1 has been characterized through in vitro cell-free assays, with the following half-maximal inhibitory concentrations (IC50) reported:
| Target Kinase | IC50 (nM) |
| CK1δ | 15 |
| CK1ε | 16 |
| p38α MAPK | 73 |
Data sourced from cell-free assays.[1][2][3]
This profile demonstrates that CK1-IN-1 is a highly potent inhibitor of CK1δ and CK1ε, with a slightly reduced but still significant activity against p38α MAPK.
Mechanism of Action
CK1-IN-1 functions as an ATP-competitive inhibitor.[3] This mechanism involves the inhibitor molecule binding to the ATP-binding site within the catalytic domain of the target kinase. By occupying this pocket, CK1-IN-1 prevents the binding of ATP, the universal phosphate donor for phosphorylation reactions. Consequently, the kinase is unable to transfer a phosphate group to its downstream substrates, effectively blocking the signaling cascade.
Core Signaling Pathways Modulated by CK1-IN-1
The primary targets of CK1-IN-1, CK1δ, CK1ε, and p38α MAPK, are integral components of several critical signaling pathways.
1. Wnt/β-catenin Signaling Pathway (via CK1δ/ε Inhibition)
CK1δ and CK1ε are positive regulators of the canonical Wnt signaling pathway. They participate in the phosphorylation of scaffold proteins like Dishevelled (Dvl) and the co-receptor LRP5/6. Inhibition of CK1δ/ε by CK1-IN-1 is expected to disrupt these phosphorylation events, leading to the stabilization of the β-catenin destruction complex and subsequent degradation of β-catenin. This prevents the translocation of β-catenin to the nucleus and the transcription of Wnt target genes.
2. Circadian Rhythm Regulation (via CK1δ/ε Inhibition)
CK1δ and CK1ε play a crucial role in the molecular clock that governs circadian rhythms. They phosphorylate key clock proteins, such as Period (PER) and Cryptochrome (CRY), targeting them for degradation. This phosphorylation-dependent degradation is essential for the proper timing of the circadian cycle. Inhibition of CK1δ/ε by CK1-IN-1 would be expected to stabilize PER and CRY proteins, leading to a lengthening of the circadian period.
3. p38 MAPK Signaling Pathway (via p38α MAPK Inhibition)
The p38 MAPK pathway is a key signaling cascade that is activated in response to cellular stress and inflammatory cytokines. p38α MAPK, once activated by upstream kinases (MKK3/6), phosphorylates a variety of downstream targets, including transcription factors and other kinases, leading to cellular responses such as inflammation, apoptosis, and cell cycle arrest. Inhibition of p38α MAPK by CK1-IN-1 would block these downstream phosphorylation events, thereby attenuating the cellular response to stress and inflammation.
Experimental Protocols
1. In Vitro Kinase Assay for IC50 Determination of CK1-IN-1
This protocol describes a general method for determining the IC50 value of CK1-IN-1 against its target kinases using a radiometric assay with a common substrate.
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Materials:
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Recombinant human CK1δ, CK1ε, or p38α MAPK
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CK1-IN-1 (PUN51207) dissolved in DMSO
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Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.5 mM DTT)
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[γ-33P]ATP
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Phosphocellulose paper (P81)
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1% Phosphoric acid
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Scintillation counter
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Procedure:
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Prepare serial dilutions of CK1-IN-1 in kinase assay buffer.
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In a microcentrifuge tube, combine the kinase, substrate, and the appropriate dilution of CK1-IN-1 or DMSO (vehicle control).
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Initiate the kinase reaction by adding [γ-33P]ATP.
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Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.
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Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
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Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-33P]ATP.
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Measure the incorporated radioactivity using a scintillation counter.
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Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration.
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Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
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2. Cellular Wnt/β-catenin Reporter Assay
This protocol outlines a method to assess the effect of CK1-IN-1 on the canonical Wnt signaling pathway in a cellular context using a luciferase reporter assay.
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Materials:
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HEK293T cells (or other suitable cell line)
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SuperTOPFlash and FOPFlash reporter plasmids
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Renilla luciferase plasmid (for normalization)
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Wnt3a conditioned media or purified Wnt3a
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CK1-IN-1 (PUN51207) dissolved in DMSO
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Lipofectamine 2000 or other transfection reagent
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Dual-Luciferase Reporter Assay System
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Luminometer
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Procedure:
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Co-transfect HEK293T cells with SuperTOPFlash (or FOPFlash as a negative control) and Renilla luciferase plasmids.
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After 24 hours, treat the cells with Wnt3a conditioned media to stimulate the Wnt pathway.
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Concurrently, treat the cells with various concentrations of CK1-IN-1 or DMSO (vehicle control).
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Incubate for an additional 16-24 hours.
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Lyse the cells and measure both Firefly (TOPFlash/FOPFlash) and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
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Normalize the Firefly luciferase activity to the Renilla luciferase activity for each sample.
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Calculate the fold change in reporter activity relative to the FOPFlash control and/or the unstimulated control.
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Determine the effect of CK1-IN-1 on Wnt-induced reporter gene expression.
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Conclusion
CK1-IN-1 is a potent inhibitor of CK1δ, CK1ε, and p38α MAPK, acting through an ATP-competitive mechanism. Its ability to modulate the Wnt/β-catenin signaling pathway, circadian rhythm, and cellular stress responses makes it a critical tool for researchers in cell biology and drug discovery. The provided data and experimental frameworks offer a foundation for further investigation into the multifaceted roles of these kinases in health and disease. As with any small molecule inhibitor, careful consideration of its off-target effects and the use of appropriate controls are essential for the accurate interpretation of experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Browse all Products Alphabetically | Selleckchem.com [selleck.cn]
- 3. CK1-IN-1 () for sale [vulcanchem.com]
- 4. Effect of phosphorylation of myelin basic protein by MAPK on its interactions with actin and actin binding to a lipid membrane in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TandeMBP: generation of a unique protein substrate for protein kinase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
